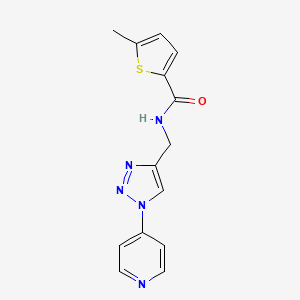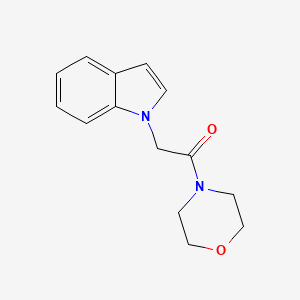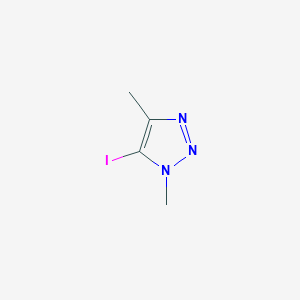![molecular formula C15H12N4O3S B2980797 8-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896333-62-3](/img/structure/B2980797.png)
8-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[1,2-a][1,3,5]triazin-4-one is a class of compounds that belong to the larger family of pyridopyrimidines . Pyridopyrimidines are important in the field of medicinal chemistry due to their wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic properties .
Synthesis Analysis
While specific synthesis methods for “8-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one” are not available, pyridopyrimidines are generally synthesized from 5-acetyl-4-aminopyrimidines . The Gould–Jacobs reaction is commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones .Applications De Recherche Scientifique
Synthesis and Characterization
Heterocyclic compounds, including pyrido[1,2-a][1,3,5]triazines, are synthesized through various methods, highlighting the diversity in chemical structures and potential applications in medicinal chemistry. The synthesis often involves cyclisation techniques and explores the effects of substituents on the properties of the compounds. For instance, studies on polysubstituted dihydrofuro and dihydropyrano pyridines derived from 1,2,4-triazines indicate advancements in synthetic methods that could be applicable to the compound , providing a pathway for the creation of complex molecular structures with potential biological activity (Hajbi et al., 2007).
Antifungal and Antimicrobial Activities
The triazine framework, when incorporated into heterocyclic compounds, has been explored for its potential antifungal and antimicrobial properties. Research into pyrido[3,4-e]-1,2,4-triazines, among others, demonstrates the bioactivity of such compounds against various strains of fungi and bacteria, suggesting the potential for developing new therapeutic agents (Reich et al., 1989).
Drug Delivery Systems
Compounds related to 8-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one have been studied for their utility in drug delivery systems. The design of such systems often involves the encapsulation of lipophilic molecules within water-soluble frameworks, enabling the targeted delivery of therapeutic agents. This approach has been exemplified in the development of metalla-cages for the delivery of pyrenyl derivatives, demonstrating the versatility of triazine-based compounds in facilitating drug delivery (Mattsson et al., 2010).
Material Science Applications
The structural properties of triazine-based compounds, including photoluminescence and the ability to form stable complexes, have been leveraged in materials science. For example, covalent triazine frameworks exhibit significant CO2 adsorption capacities and photoluminescent properties, making them suitable for applications in gas storage and as sensors for nitroaromatics, demonstrating the compound's potential utility beyond biomedical applications (Bhunia et al., 2016).
Propriétés
IUPAC Name |
8-methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c1-10-6-7-18-13(8-10)16-14(17-15(18)20)23-9-11-2-4-12(5-3-11)19(21)22/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVWMYOGFXSNTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(6-methoxy-2H-chromen-3-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2980720.png)
![4-[(4-Chlorobenzyl)sulfanyl]aniline](/img/structure/B2980721.png)


![3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole](/img/structure/B2980726.png)
![2-Chloro-N-[(2,5-dimethylfuran-3-yl)methyl]-N-(4-methoxycyclohexyl)acetamide](/img/structure/B2980728.png)



![2-[[2-(3-Methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B2980734.png)
![dimethyl 2-(2,3-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2980736.png)
